molecular formula C9H11NO2 B6250899 2-amino-4-ethylbenzoic acid CAS No. 59189-99-0

2-amino-4-ethylbenzoic acid

Cat. No.: B6250899
CAS No.: 59189-99-0
M. Wt: 165.2
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Description

2-Amino-4-ethylbenzoic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzoic acid, where an amino group is substituted at the second position and an ethyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-ethylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with 4-ethylbenzoic acid.

    Nitration: The 4-ethylbenzoic acid undergoes nitration to introduce a nitro group at the second position, forming 2-nitro-4-ethylbenzoic acid.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, resulting in this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants during the nitration and reduction steps.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-ethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

    Oxidation: 2-carboxy-4-ethylbenzoic acid.

    Reduction: 2-amino-4-ethylbenzylamine.

    Substitution: 2-amino-4-ethylbenzyl halides.

Scientific Research Applications

2-Amino-4-ethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-ethylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

    2-Amino-4-methylbenzoic acid: Similar structure but with a methyl group instead of an ethyl group.

    2-Amino-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of an ethyl group.

    2-Amino-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of an ethyl group.

Uniqueness: 2-Amino-4-ethylbenzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its analogs. The ethyl group can affect the compound’s solubility, stability, and interaction with biological targets .

Properties

CAS No.

59189-99-0

Molecular Formula

C9H11NO2

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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